molecular formula C14H25NO3 B8255487 Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8255487
M. Wt: 255.35 g/mol
InChI Key: IATHSOHEOHVFKP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a cyclohexane moiety, with a hydroxyl group at the 4R position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is critical in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes and receptors involved in fibrosis, oncology, and central nervous system disorders. Its stereochemistry and functional groups influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOHEOHVFKP-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

The patent method emphasizes solvent selection for each step:

  • Step 1 : Glycol dimethyl ether/ethanol mixture enhances nitrile formation efficiency by stabilizing intermediates.

  • Step 3 : Methanol facilitates Raney nickel-catalyzed hydrogenation, achieving full conversion within 6 hours at 50°C.

Temperature gradients are critical for stereoselectivity. The 4R configuration in the final product suggests a kinetic preference during cyclization, though the patent does not detail enantiomeric excess (EE) measurements.

Catalytic Hydrogenation Parameters

Raney nickel’s particle size and activation state directly impact cyclization efficiency. Pressures above 50 psi risk over-reduction of the nitrile group, while lower pressures (<30 psi) prolong reaction times.

Analytical Characterization and Validation

Spectroscopic Data

The patent-reported 1^1H NMR spectrum (400 MHz, CDCl3_3) confirms structural integrity:

  • δ 3.46–3.17 (m, 4H) : Methylene protons adjacent to the spiro nitrogen.

  • δ 2.34–2.25 (m, 4H) : Cyclohexane ring protons.

  • δ 1.40 (s, 9H) : tert-Butyl group.

Chromatographic Purity

Silica gel column chromatography (eluent: dichloromethane/methanol gradients) achieves >95% purity, though the patent omits HPLC/MS validation.

Comparative Analysis of Synthetic Approaches

Parameter Four-Step Patent Method Alternative Deprotection
Total Yield54.8% (final step)88% (for analogous compound)
Stereochemical ControlImplicit (4R configuration)Not reported
ScalabilityDemonstrated at 500g scaleLab-scale (mg)
Key LimitationLack of EE dataChiral integrity unverified

Industrial Considerations and Cost Efficiency

The patent route’s use of inexpensive starting materials (1,4-dioxaspiro[4.5]decane-8-one at ~$35/100mg) and recyclable solvents (toluene, methanol) underscores its industrial viability. Raney nickel’s reusability further reduces costs, though chiral resolution remains a cost driver absent asymmetric catalysis details .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate exhibits potent antibacterial activity against various strains of bacteria. The compound has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis<0.03125 μg/mL
Enterococcus faecium<0.03125 μg/mL
Staphylococcus aureus (MDR)0.25 μg/mL
Klebsiella pneumoniae1–4 μg/mL

In vitro assays indicate that the compound acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, with IC50 values consistently below 100 nM, showcasing its effectiveness against multidrug-resistant strains .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Solubility : Favorable solubility in physiological conditions.
  • Metabolic Stability : Preliminary studies suggest good metabolic stability.
  • Toxicity Assessment : Initial assessments indicate low toxicity levels, making it a promising candidate for further development in antibacterial therapies .

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study published in March 2023 evaluated the antibacterial efficacy of various derivatives related to tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane. The lead compound exhibited MIC values ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria and lower values against Gram-negative strains, indicating its broad-spectrum effectiveness .
  • Mechanistic Insights :
    The compound's mechanism was explored through in vitro assays that confirmed its role as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, reinforcing its potential as a therapeutic agent against resistant bacteria .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Key Substituents/Modifications Functional Groups Biological Relevance/Applications References
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate C₁₄H₂₅NO₃ 4R-hydroxy, Boc-protected N Hydroxyl, Carbamate Fibrosis inhibition, kinase modulation
tert-Butyl 4-oxo-3-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₂₃H₃₁F₃N₄O₄ Phenyl, trifluoroethylamino, oxo Amide, Ketone DDR1 inhibition, antifibrotic activity
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₂₉H₃₂N₄O₅ Biphenyl, methoxypyrimidinyl, dioxo Uracil-like, Aromatic Kinase inhibition, anticancer leads
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride C₁₃H₂₄N₂O₂·HCl Diazaspiro core, Boc-protected N, HCl salt Secondary amine, Carbamate Intermediate for peptide mimetics
tert-Butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate C₁₄H₂₁NO₃ α,β-unsaturated ketone, Boc-protected N Ketone, Alkene Photoredox catalysis substrate
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₁₂H₁₇N₃O₄ Hydantoin-like dioxo groups Uracil-like, Carbamate Protease inhibition, CNS drug leads

Key Differences and Implications

Hydroxyl vs. This increases solubility in polar solvents and may improve target binding specificity . Oxo groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions or reductions .

These groups are common in kinase inhibitors due to their π-π stacking interactions with ATP-binding pockets.

Diazaspiro vs. Azaspiro Cores :

  • Diazaspiro compounds (e.g., ) introduce an additional nitrogen atom, enabling dual hydrogen-bonding interactions. This is advantageous in protease inhibitors but may complicate synthetic routes due to regioselectivity challenges.

Salt Forms and Stability :

  • Hydrochloride salts (e.g., ) improve crystallinity and shelf life but require neutralization for biological assays. The Boc group in the target compound offers stability during synthesis but requires acidic deprotection for further functionalization .

Biological Activity

Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2387568-05-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₅NO₃
  • Molecular Weight : 255.35 g/mol
  • PubChem CID : 97111975

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria.

Antibacterial Activity

Recent research indicates that this compound has significant antibacterial properties. It has been tested against various strains of bacteria, including multidrug-resistant strains. The following table summarizes its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Enterococcus faecalis<0.03125 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

These findings demonstrate the compound's potential as a novel antibacterial agent, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits low toxicity to mammalian cells at concentrations effective against bacterial strains. The selectivity index suggests that the compound could be developed further for therapeutic applications without significant adverse effects on human cells.

Case Studies and Research Findings

  • Screening Assays for Type III Secretion System Inhibition :
    A study conducted at Virginia Commonwealth University evaluated the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that at concentrations around 50 μM, the compound significantly reduced the secretion of virulence factors, suggesting a potential role in preventing bacterial infections by disrupting their ability to deliver effector proteins into host cells .
  • Dual Inhibition of Bacterial Topoisomerases :
    In a related study focusing on dual inhibitors of bacterial topoisomerases, compounds structurally similar to this compound demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, leading to effective antibacterial activity against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further development in this area.

Q & A

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Exploit the 8-azaspiro[4.5]decane scaffold to induce chirality in target molecules. Use cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, retaining the tert-butyl group as a steric shield. Chiral HPLC or circular dichroism (CD) confirms configuration retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.